

YK11: A Comprehensive Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic, steroidal molecule that has garnered significant interest within the scientific community for its unique activity as a selective androgen receptor modulator (SARM) and a myostatin inhibitor.[1] Structurally derived from dihydrotestosterone (DHT), **YK11** exhibits a distinct pharmacological profile, setting it apart from traditional anabolic steroids and other non-steroidal SARMs.[1] This technical guide provides a comprehensive overview of the chemical properties of **YK11**, a complete list of its associated CAS numbers, detailed experimental protocols from key studies, and a visual representation of its signaling pathways.

YK11 CAS Numbers

YK11 is associated with two primary CAS (Chemical Abstracts Service) numbers. The most commonly cited CAS number is 1370003-76-1.[1][2][3] An alternative CAS number, 431579-34-9, is also frequently referenced in chemical supplier databases.[4][5] It is important to note that commercially available **YK11** is often a mixture of diastereomers.[6]

Chemical Properties of YK11

YK11 possesses a range of distinct chemical and physical properties that are crucial for its handling, formulation, and analysis. A summary of these properties is presented in the tables below.



Table 1: General Chemical Information for YK11

Property	Value	Source(s)
IUPAC Name	Methyl (2E)-2- [(8R,9S,10R,13S,14S,17S)-2'- methoxy-2',13-dimethyl-3- oxospiro[1,2,6,7,8,9,10,11,12,1 4,15,16- dodecahydrocyclopenta[a]phe nanthrene-17,5'-1,3- dioxolane]-4'-ylidene]acetate	[1][7]
Synonyms	(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, Myostine	[1]
Molecular Formula	C25H34O6	[1][2]
Molecular Weight	430.53 g/mol	[2][7]

Table 2: Physical and Chemical Properties of YK11



Property	Value	Source(s)
Appearance	White to pale yellow crystalline solid	[8]
Melting Point	134-137 °C	[9][10]
Boiling Point	564.4 ± 50.0 °C (Predicted)	[9][11]
Density	1.22 ± 0.1 g/cm³ (Predicted)	[9][11]
Solubility	Soluble in ethanol, methanol, acetonitrile (~1 mg/ml), and DMSO. Slightly soluble in chloroform. Very slightly soluble in water (0.13 g/L at 25°C).	[6][8][9][10][12]
Storage	Store at -20°C in a freezer for long-term stability.	[8][11][12]
Stability	Stable for at least 4 years when stored at -20°C.	[12]
UV/Vis (λmax)	242 nm	[6][12]

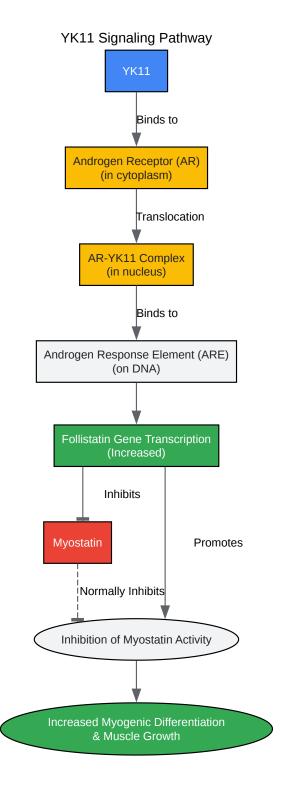
Biological Activity and Signaling Pathways

YK11's primary mechanism of action involves its function as a partial agonist of the androgen receptor (AR).[1] Unlike full agonists like DHT, **YK11** does not induce the N/C-terminal interaction of the AR, which is necessary for full transcriptional activation.[1] This partial agonism contributes to its selective tissue activity.

A key and unique feature of **YK11** is its ability to significantly increase the expression of follistatin, a potent inhibitor of myostatin.[1][13][14] Myostatin is a protein that negatively regulates muscle growth. By inhibiting myostatin, **YK11** promotes myogenic (muscle-building) differentiation.[14]

The signaling pathway of **YK11** can be visualized as follows:





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A diagram illustrating the signaling cascade initiated by YK11.



Experimental Protocols

This section provides detailed methodologies for key experiments that have elucidated the biological activity of **YK11**.

Cell Culture and Differentiation

- C2C12 Myoblast Culture and Myogenic Differentiation: Mouse C2C12 myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 humidified atmosphere. To induce myogenic differentiation, confluent cells are switched to a differentiation medium consisting of DMEM supplemented with 2% horse serum. YK11 or DHT is then added to this medium.[15]
- MC3T3-E1 Osteoblast Culture and Osteogenic Differentiation: Mouse MC3T3-E1 osteoblast cells are cultured in Minimum Essential Medium α (MEMα) with 10% FBS. For osteogenic differentiation, the medium is supplemented with ascorbic acid and β-glycerol phosphate.[16]

Experimental Workflows

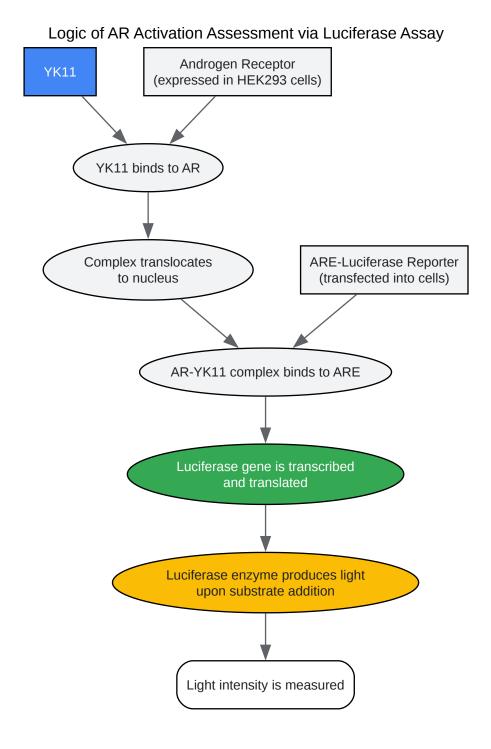
The following diagram illustrates a typical workflow for assessing the myogenic effects of **YK11** on C2C12 cells.



Workflow for Assessing YK11's Myogenic Effects

Cell Culture Culture C2C12 myoblasts in growth medium Treatment Switch to differentiation medium (DMEM + 2% horse serum) Add YK11 (e.g., 500 nM) or vehicle control (EtOH) Incubate for specified duration (e.g., 2-7 days) **Analysis** Harvest cells qRT-PCR for myogenic Western Blot for regulatory factors (MyoD, Myf5, myogenin) Myosin Heavy Chain (MyHC) and Follistatin





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- To cite this document: BenchChem. [YK11: A Comprehensive Technical Guide to its Chemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541492#a-complete-list-of-yk11-cas-number-and-chemical-properties]



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